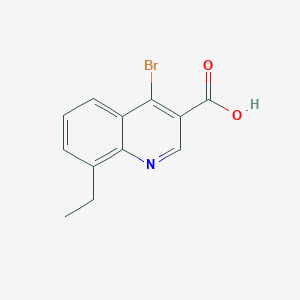

4-Bromo-8-ethylquinoline-3-carboxylic acid

Description

Significance of the Quinoline (B57606) Core in Medicinal Chemistry and Organic Synthesis

The quinoline scaffold, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.govorientjchem.org This nitrogen-containing heterocyclic system is a cornerstone of numerous pharmaceuticals, demonstrating a broad spectrum of pharmacological activities including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral effects. nih.govorientjchem.orgijpsjournal.com The natural alkaloid quinine, a historically significant antimalarial drug, features a quinoline core, as do modern synthetic drugs like chloroquine (B1663885) and hydroxychloroquine. nih.govfiveable.mepharmaguideline.com The versatility of the quinoline ring allows for substitutions at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. orientjchem.org

In organic synthesis, the quinoline framework is a vital building block. fiveable.me A variety of named reactions have been developed for its synthesis, including the Skraup, Doebner-von Miller, Friedländer, and Pfitzinger syntheses, which allow for the construction of the core ring system from simpler precursors. pharmaguideline.comwikipedia.orgnih.gov This accessibility has facilitated the creation of large libraries of quinoline derivatives for drug discovery and materials science applications. nih.govsinocurechem.com Quinoline and its derivatives also serve as ligands in catalysis and as precursors for the synthesis of dyes and other specialty chemicals. wikipedia.orgsinocurechem.com

Overview of Halogenated and Alkylated Quinoline Carboxylic Acids

The introduction of halogen atoms and alkyl groups onto the quinoline carboxylic acid scaffold is a common strategy to modulate the physicochemical and biological properties of the parent compound. These modifications can significantly influence a molecule's lipophilicity, electronic distribution, and steric profile, which in turn affects its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

Halogenated Quinoline Carboxylic Acids: The incorporation of halogens, such as bromine or chlorine, is a well-established method in medicinal chemistry to enhance biological activity. Halogenation can lead to increased metabolic stability and improved membrane permeability. For instance, halogen-substituted quinolines have been investigated for their potential as antibacterial and antitumor agents. acs.orgnih.gov The synthesis of these compounds often involves using halogenated anilines as starting materials in classic quinoline synthesis reactions. nih.gov

Alkylated Quinoline Carboxylic Acids: Similarly, the addition of alkyl groups can impact a molecule's properties. Alkylation can increase lipophilicity, which may enhance cell membrane penetration. nih.gov Furthermore, the size and position of the alkyl group can provide steric hindrance that influences metabolic pathways or provides selectivity for a specific biological target. The synthesis of alkylated quinoline carboxylic acids can be achieved through methods like the Doebner-Miller reaction, which has been used to prepare 2-alkyl-8-quinoline carboxylic acids. researchgate.net Research into various quinoline carboxylic acids has demonstrated their potential as antimicrobial agents and inhibitors of enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH), a target for cancer and autoimmune diseases. nih.govnih.gov

Research Scope and Focus of 4-Bromo-8-ethylquinoline-3-carboxylic Acid Studies

While extensive research exists for the broader class of quinoline derivatives, specific studies focusing on this compound are not widely documented in current literature. However, based on its structural features, the potential research scope for this compound can be inferred. The molecule combines the quinoline-3-carboxylic acid backbone with both halogen (bromo) and alkyl (ethyl) substituents, suggesting a rational design for exploring novel biological activities.

The primary research focus for this compound would likely be in the realm of medicinal chemistry and drug discovery. Investigations would probably center on its potential as:

Antiproliferative Agents: Given that many quinoline carboxylic acids exhibit anticancer properties, this compound would be a candidate for screening against various cancer cell lines. nih.gov

Antimicrobial Agents: The quinoline core is fundamental to many antibacterial drugs. Research would likely explore its efficacy against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains. nih.gov

Enzyme Inhibitors: The structure is suitable for targeting specific enzyme active sites. Following the precedent of other quinoline-4-carboxylic acids, it could be investigated as an inhibitor of enzymes such as dihydroorotate dehydrogenase (DHODH), which is implicated in cancer and viral replication. nih.govelsevierpure.com

Synthetic organic chemistry would also be a key area of focus, with research aimed at developing efficient and scalable synthesis routes for this specific multi-substituted quinoline. This would likely involve adapting and optimizing established methods like the Pfitzinger or Doebner reactions to accommodate the specific precursors required. acs.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H10BrNO2 |

|---|---|

Molecular Weight |

280.12 g/mol |

IUPAC Name |

4-bromo-8-ethylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C12H10BrNO2/c1-2-7-4-3-5-8-10(13)9(12(15)16)6-14-11(7)8/h3-6H,2H2,1H3,(H,15,16) |

InChI Key |

DBWVOMFZBLOKAE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C2C(=CC=C1)C(=C(C=N2)C(=O)O)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Approaches to 4-Bromo-8-ethylquinoline-3-carboxylic Acid and Analogous Quinoline-3-carboxylic Acids

The construction of the quinoline (B57606) ring is a cornerstone of synthetic organic chemistry, with several named reactions providing pathways to various substituted quinoline carboxylic acids.

The Gould-Jacobs reaction is a versatile method for preparing quinolines, particularly 4-hydroxyquinoline-3-carboxylic acid derivatives. wikipedia.org The process begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgmdpi.com This initial step forms an anilidomethylenemalonic ester intermediate. wikipedia.org

For the synthesis of a precursor to this compound, the likely starting aniline would be 2-ethylaniline. The reaction sequence involves a thermal cyclization of the intermediate, which proceeds through a 6-electron process to form the quinoline ring. wikipedia.org This cyclization typically requires high temperatures. ablelab.eu The resulting product is an ethyl 4-hydroxyquinoline-3-carboxylate. wikipedia.org Subsequent saponification of the ester group yields the carboxylic acid. wikipedia.orgmdpi.com To arrive at the target compound, further steps would be necessary to replace the 4-hydroxy group with a bromine atom. Microwave-assisted heating has been shown to dramatically shorten reaction times and improve yields for the Gould-Jacobs reaction compared to conventional heating methods. ablelab.eu

| Entry | Heating Method | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Conventional | 250 | 30 | 1 |

| 2 | Microwave | 300 | 10 | 37 |

| 3 | Microwave | 250 | 30 | 12 |

| 4 | Microwave | 300 | 30 | 28 |

| 5 | Microwave | 300 | 5 | 47 |

Data adapted from a study on the synthesis of a quinoline product (4) from aniline (1) and diethyl ethoxymethylenemalonate (2). ablelab.eu

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids. wikipedia.orgresearchgate.net This reaction involves the condensation of isatin (B1672199) (or its derivatives) with a carbonyl compound containing an adjacent methylene (B1212753) group in the presence of a strong base, such as potassium hydroxide. wikipedia.orgjocpr.com The reaction mechanism begins with the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. wikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which subsequently cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. wikipedia.org

While this method directly yields a carboxylic acid at the 4-position, it is a key strategy for analogous quinoline carboxylic acids. researchgate.netjocpr.com Various modifications and applications of the Pfitzinger reaction have been developed to synthesize a wide range of biologically significant molecules. researchgate.net

The Friedländer synthesis is a fundamental method for producing quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. researchgate.netwikipedia.orgorganic-chemistry.org The reaction can be catalyzed by acids or bases and proceeds via a condensation followed by a cyclodehydration. researchgate.netwikipedia.org

Modifications to the classical Friedländer synthesis allow for broader applications. For instance, solid-phase synthesis has been employed, where a resin-bound imine reacts with various ketones to produce substituted quinolines upon cyclative cleavage. nih.gov Another variation involves the microwave-assisted reaction of polyethylene (B3416737) glycol (PEG)-bound acetoacetate (B1235776) with 2-aminoarylketones, which yields PEG-bound quinoline-3-carboxylates that can be cleaved to afford the final product. nih.gov These modified approaches offer advantages in terms of product purification and the ability to generate diverse libraries of quinoline derivatives. nih.gov The use of microwave irradiation in conjunction with acetic acid as both a solvent and catalyst has been shown to produce quinolines in excellent yields within minutes. nih.gov

The Doebner reaction is a three-component synthesis that produces quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid. nih.govbohrium.com This method is particularly useful for synthesizing 2-aryl-quinoline-4-carboxylic acids and can be applied to anilines bearing a variety of substituents, including electron-withdrawing groups that often result in low yields in other reactions. nih.govbohrium.comacs.org Recent developments have focused on creating more environmentally friendly protocols, such as using efficient organocatalysts like p-toluenesulfonic acid under microwave irradiation. bohrium.com One-pot procedures under solvent-free conditions have also been reported, enhancing the efficiency and sustainability of this synthetic route. acs.orgresearchgate.net

| Reactants | Catalyst | Conditions | Yield |

|---|---|---|---|

| Arylaldehyde, Pyruvic acid, 1-Naphthylamine | Fe₃O₄@SiO₂@(CH₂)₃–Urea–Thiazole Sulfonic Acid Chloride | 80 °C, Solvent-free | High yields |

| Benzaldehyde, Aniline, Pyruvic acid | p-Toluenesulfonic acid | Microwave irradiation | Not specified |

| 6-(trifluoromethoxy)aniline, Benzaldehyde, Pyruvic acid | BF₃·THF | MeCN, 65 °C | Up to 82% |

Data compiled from various studies on Doebner and related reactions. bohrium.comacs.orgacs.org

Functionalization and Derivatization Strategies on the Quinoline Scaffold

Once the quinoline core is assembled, further chemical transformations are necessary to introduce specific substituents, such as the bromine atom at the C4-position in this compound.

The introduction of halogen atoms onto the quinoline ring is a critical functionalization step. Electrophilic halogenation of quinoline derivatives, particularly those activated by electron-donating groups like hydroxy or methoxy (B1213986) groups, can be achieved using reagents such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS). acgpubs.org The reaction conditions, including the solvent and the equivalents of the brominating agent, can influence the position and degree of bromination. acgpubs.org For example, the bromination of 8-substituted quinolines can lead to mono- or di-bromo derivatives depending on the reaction parameters. acgpubs.org

Another strategy for introducing a halogen is through decarboxylative halogenation, also known as the Hunsdiecker–Borodin reaction. acs.orgnih.gov This method converts a carboxylic acid into an organic halide by reacting a salt of the acid (often a silver salt) with a halogen. acs.orgnih.gov This process involves the cleavage of a carbon-carbon bond and the release of carbon dioxide, offering a distinct pathway to introduce halogens onto an aromatic scaffold. nih.gov This could potentially be applied to a quinoline carboxylic acid to replace the carboxyl group with a halogen.

Alkylation and Arylation Reactions (e.g., Suzuki Coupling)

The presence of a bromine atom at the C4 position of this compound makes it a suitable substrate for cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Among these, the Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction for the formation of C-C bonds.

The general principle of the Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, the carbon-bromine bond at the C4 position is the reactive site for this transformation. This allows for the introduction of a wide variety of aryl and vinyl substituents at this position.

A study on a related compound, 4-bromo-3-hydroxyquinoline-N-oxides, demonstrated the feasibility of Suzuki-Miyaura coupling to introduce a polyprenyl side chain. researchgate.net This suggests that the 4-bromo position on the quinoline ring is accessible for such transformations, even with other substituents present on the ring. The reaction of 4-Chloro-8-tosyloxyquinoline with various arylboronic acids under anhydrous Suzuki-Miyaura conditions further supports the applicability of this reaction to the 4-halo-quinoline scaffold. researchgate.net

The choice of catalyst, ligands, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and can be optimized to achieve high yields. Common palladium sources include Pd(PPh₃)₄ and Pd(OAc)₂. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands, are often employed to facilitate the catalytic cycle. A variety of bases, including sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (B84403) (K₃PO₄), can be used to activate the organoboron species. organic-chemistry.org

Below is a representative table of conditions that could be adapted for the Suzuki-Miyaura coupling of this compound:

| Catalyst | Ligand | Base | Solvent | Temperature |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | 80-100 °C |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/Water | 100 °C |

| PdCl₂(dppf) | dppf | K₃PO₄ | DMF/Water | 90 °C |

This table presents generalized conditions for Suzuki-Miyaura coupling reactions and would require optimization for the specific substrate, this compound.

Carboxylic Acid Group Transformations (e.g., Esterification, Amide Formation, Acid Halide Synthesis via Nucleophilic Acyl Substitution)

The carboxylic acid group at the C3 position of this compound is a versatile functional handle that can be converted into a variety of derivatives through nucleophilic acyl substitution reactions. These transformations allow for the modification of the molecule's physical and biological properties.

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic method. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and often an excess of the alcohol is used, or water is removed to drive the reaction to completion. masterorganicchemistry.com Alternatively, esterification can be achieved under milder conditions using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). orgsyn.orgorganic-chemistry.org

Amide Formation: The carboxylic acid can be converted to an amide by reaction with an amine. Direct reaction of a carboxylic acid and an amine requires high temperatures to drive off water and can be harsh for complex molecules. youtube.comlibretexts.org More commonly, the carboxylic acid is first activated. One approach is to convert the carboxylic acid to a more reactive species, such as an acid chloride. Alternatively, coupling reagents like DCC or boronic acid derivatives can be used to facilitate amide bond formation under milder conditions. nih.govorganic-chemistry.org

Acid Halide Synthesis: The carboxylic acid can be converted to a more reactive acid halide, typically an acid chloride, which can then be used to synthesize esters, amides, and other derivatives. Common reagents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride. youtube.comlibretexts.orgchemguide.co.uklibretexts.orgkhanacademy.org The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which can simplify purification. chemguide.co.uklibretexts.org

The following table summarizes common reagents for these transformations:

| Transformation | Reagent(s) | Byproducts |

| Esterification | Alcohol, H₂SO₄ (Fischer) | Water |

| Alcohol, DCC, DMAP | Dicyclohexylurea | |

| Amide Formation | Amine, Heat | Water |

| Amine, DCC | Dicyclohexylurea | |

| Acid Chloride Synthesis | SOCl₂ | SO₂, HCl |

| (COCl)₂ | CO, CO₂, HCl |

This table provides general reagents for carboxylic acid transformations and specific conditions would need to be optimized for this compound.

Regioselectivity and Stereoselectivity in Quinoline Synthesis and Substitution Reactions

Regioselectivity in Quinoline Synthesis: The synthesis of the quinoline core itself often involves questions of regioselectivity. The Friedländer synthesis, a common method for preparing quinolines, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. nih.gov When an unsymmetrical ketone is used, the reaction can potentially yield two different regioisomers. The regioselectivity is influenced by the reaction conditions (acidic or basic) and the nature of the substituents on the reactants.

Regioselectivity in Substitution Reactions: The existing substituents on the this compound ring direct the position of further substitution reactions. The quinoline ring system is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. When electrophilic substitution does occur, it typically favors the benzene ring portion of the molecule. For quinoline itself, electrophilic substitution preferentially occurs at the C5 and C8 positions. However, in this compound, these positions are already occupied or influenced by existing substituents. The 8-ethyl group is an ortho-, para-directing activator, while the carboxylic acid and the pyridine (B92270) ring are deactivating. The interplay of these electronic effects, along with steric hindrance from the 8-ethyl group, would determine the regioselectivity of any further electrophilic substitution.

Nucleophilic aromatic substitution (SNAr) is also an important reaction for halo-substituted quinolines. The electron-withdrawing nature of the quinoline nitrogen atom and the carboxylic acid group would activate the C4 position (bearing the bromine atom) towards nucleophilic attack. This is a common reactivity pattern for 4-haloquinolines. nih.gov

Stereoselectivity: The 8-ethyl group does not introduce a chiral center into the parent molecule. However, if reactions were to occur at the ethyl group or if a chiral catalyst were used in reactions involving the quinoline ring, stereoselectivity would become a consideration. For instance, enantioselective catalytic reactions could potentially lead to the formation of chiral products. Organocatalysis has been employed for the enantioselective synthesis of C2-functionalized morpholines and piperazines, demonstrating the potential for controlling stereochemistry in heterocyclic synthesis. nih.gov While specific studies on stereoselective reactions involving the 8-ethyl group of a quinoline are not prevalent, this remains an area of potential synthetic exploration.

Catalytic Approaches in Quinoline Synthesis and Functionalization (e.g., Transition Metal Catalysis, Organocatalysis)

Catalysis plays a pivotal role in the synthesis and functionalization of quinoline derivatives, offering efficient and selective methods.

Transition Metal Catalysis: As discussed in the context of Suzuki-Miyaura coupling, palladium catalysis is a cornerstone for the functionalization of 4-bromoquinolines. Beyond cross-coupling, transition metals like rhodium, ruthenium, and copper are used for C-H functionalization of quinolines. nih.govmdpi.com These methods allow for the direct introduction of functional groups at various positions on the quinoline ring, often with high regioselectivity controlled by directing groups or the inherent electronic properties of the substrate. For instance, C-H functionalization can be directed to positions C2, C3, and even more distal positions depending on the catalytic system. nih.govacs.org The 8-methylquinoline (B175542) scaffold has been a subject of interest for C-H activation studies due to the directing effect of the nitrogen atom. researchgate.net

Organocatalysis: In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the synthesis and functionalization of heterocyclic compounds, including quinolines. nih.govacs.org Organocatalysts, which are small organic molecules, can promote reactions through various activation modes. For example, cinchona alkaloids are bifunctional catalysts that can act as both a base and a hydrogen-bond donor, enabling enantioselective transformations. mdpi.com Organocatalytic methods have been developed for the synthesis of the quinoline core and for subsequent functionalization reactions, often providing access to chiral products. researchgate.net These approaches align with the principles of green chemistry by avoiding the use of potentially toxic and expensive heavy metals.

The following table provides a brief overview of different catalytic approaches:

| Catalytic Approach | Metal/Catalyst Example | Typical Reaction |

| Transition Metal Catalysis | Palladium (Pd) | Cross-coupling (e.g., Suzuki) |

| Rhodium (Rh) | C-H Functionalization | |

| Copper (Cu) | C-H Functionalization | |

| Organocatalysis | Proline derivatives | Asymmetric aldol/Mannich reactions |

| Cinchona alkaloids | Enantioselective additions | |

| Thiourea derivatives | Hydrogen-bond catalysis |

This table illustrates examples of catalytic systems and their applications in quinoline chemistry.

Advanced Analytical and Spectroscopic Characterization

Structural Elucidation Techniques

Structural elucidation is accomplished through a combination of spectroscopic and crystallographic methods, each offering unique insights into the molecule's architecture.

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 4-Bromo-8-ethylquinoline-3-carboxylic acid is expected to show distinct signals corresponding to each unique proton environment. The carboxylic acid proton (-COOH) would appear as a broad singlet at a significantly downfield chemical shift, typically in the 10-12 ppm range, due to deshielding and hydrogen bonding. libretexts.org The protons on the quinoline (B57606) ring would resonate in the aromatic region (approximately 7.5-9.0 ppm). The ethyl group at the 8-position would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling with their respective neighbors.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the carboxylic acid is highly deshielded and would appear in the 160-180 ppm region. libretexts.org The aromatic carbons of the quinoline core would generate a series of signals in the 120-150 ppm range. The carbon atom bonded to the bromine (C4) would be influenced by the halogen's electronegativity. The carbons of the ethyl group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H NMR Predicted δ (ppm) | ¹³C NMR Predicted δ (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 (broad s) | 160 - 180 |

| Quinoline Aromatic H's | 7.5 - 9.0 (m) | 120 - 150 |

| Ethyl Methylene (-CH₂) | ~3.0 (q) | ~25 - 35 |

| Ethyl Methyl (-CH₃) | ~1.4 (t) | ~10 - 20 |

Predicted values are based on general principles of NMR spectroscopy. libretexts.orgdocbrown.infoyoutube.com s = singlet, t = triplet, q = quartet, m = multiplet.

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation patterns.

The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.com This results in two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass units (M⁺ and M+2).

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula (C₁₂H₁₀BrNO₂). Electrospray ionization (ESI) is a soft ionization technique suitable for this polar, acidic molecule.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45). libretexts.orgmiamioh.edu Other likely fragmentations would involve the cleavage of the ethyl group.

Table 2: Expected Mass Spectrometry Fragments for this compound

| Fragment | Description | Expected m/z |

| [M]⁺ / [M+2]⁺ | Molecular Ion | 280 / 282 |

| [M-OH]⁺ | Loss of hydroxyl radical | 263 / 265 |

| [M-COOH]⁺ | Loss of carboxylic acid group | 235 / 237 |

| [M-C₂H₅]⁺ | Loss of ethyl radical | 251 / 253 |

m/z values are calculated using the ⁷⁹Br and ⁸¹Br isotopes.

For a crystalline solid, single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms. This technique would unequivocally confirm the molecular structure, providing exact bond lengths, bond angles, and torsional angles.

Analysis of related quinoline structures shows that this technique reveals details about intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups and potential π-π stacking between the aromatic quinoline rings, which dictate the crystal packing. nih.govresearchgate.netnih.gov For this compound, crystallography would determine the planarity of the quinoline system and the orientation of the ethyl and carboxylic acid substituents relative to the ring.

Vibrational and Electronic Spectroscopy

These spectroscopic methods probe the functional groups and conjugated systems within the molecule.

FTIR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show several characteristic bands.

The most prominent feature for the carboxylic acid would be a very broad O-H stretching band, typically appearing in the 2500-3300 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. libretexts.orgspectroscopyonline.com The carbonyl (C=O) stretch would give a strong, sharp absorption band between 1710 and 1680 cm⁻¹ for an aromatic acid. spectroscopyonline.com Other significant peaks would include C-H stretches from the aromatic ring and the ethyl group (around 3000 cm⁻¹), C=C and C=N stretching vibrations from the quinoline ring (1600-1450 cm⁻¹), and a C-O stretching vibration associated with the carboxylic acid (1320-1210 cm⁻¹). spectroscopyonline.com

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H stretch | Carboxylic Acid | 2500 - 3300 (very broad) |

| C-H stretch | Aromatic/Aliphatic | 3100 - 2850 |

| C=O stretch | Carboxylic Acid | 1710 - 1680 (strong, sharp) |

| C=C/C=N stretch | Aromatic Ring | 1600 - 1450 |

| C-O stretch | Carboxylic Acid | 1320 - 1210 |

| O-H bend | Carboxylic Acid | ~920 (broad) |

Predicted values are based on established group frequencies for organic molecules. spectroscopyonline.comdocbrown.info

UV-Vis spectroscopy provides information about the electronic transitions within conjugated systems. The quinoline ring system is a chromophore that absorbs UV light, leading to π→π* transitions. Carboxylic acids themselves absorb around 210 nm, which is typically not useful for detailed analysis. libretexts.org However, when conjugated with an aromatic ring, the carboxylic acid group can influence the absorption maxima. The extended π-system of the this compound is expected to show strong absorbance in the UV region, likely with multiple bands corresponding to different π→π* transitions characteristic of the substituted quinoline core.

Chromatographic Purity and Separation Techniques

Chromatographic methods are indispensable for verifying the purity of synthesized compounds and for monitoring the progress of chemical reactions. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two primary techniques utilized for these purposes.

High-Performance Liquid Chromatography is a premier technique for determining the purity of a compound and for its quantification. For quinoline carboxylic acids, reversed-phase HPLC (RP-HPLC) is often the method of choice. This method separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

The purity of this compound can be reliably assessed using an RP-HPLC method. A C18 column is typically employed as the stationary phase due to its versatility and effectiveness in separating a wide range of organic molecules. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of an acid, like formic acid or acetic acid, in the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, which results in sharper, more symmetrical peaks. silicycle.com Detection is commonly performed using a Diode-Array Detector (DAD), allowing for spectral analysis across a range of wavelengths to confirm peak identity and purity.

Below are typical parameters for an HPLC analysis of this compound.

| Parameter | Condition |

|---|---|

| Instrument | High-Performance Liquid Chromatography System |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | Diode-Array Detector (DAD) at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~5-7 minutes |

Quantification can be achieved by creating a calibration curve using standards of known concentration. The peak area of the analyte is directly proportional to its concentration, allowing for precise determination of the amount of the compound in a sample.

Thin-Layer Chromatography is a rapid, cost-effective, and highly effective technique for monitoring the progress of a chemical synthesis. libretexts.org It allows the chemist to qualitatively track the consumption of starting materials and the formation of products over time. libretexts.org For the synthesis of this compound, likely via a multicomponent reaction such as the Doebner reaction, TLC is an ideal monitoring tool. nih.govresearchgate.netnih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at different time intervals. libretexts.org Alongside the reaction mixture, spots of the starting materials are also applied for comparison. libretexts.org The plate is then developed in a chamber containing an appropriate solvent system (mobile phase). The choice of eluent is critical; for a carboxylic acid-containing product, a mixture of a nonpolar solvent (e.g., hexane (B92381) or toluene) and a more polar solvent (e.g., ethyl acetate) is common. silicycle.comresearchgate.net The addition of a small amount of acid (like acetic or formic acid) to the mobile phase is often crucial to prevent "tailing" or streaking of the carboxylic acid spot, ensuring better separation and resolution. researchgate.netresearchgate.net

After development, the plate is visualized, typically under UV light, where the aromatic quinoline rings will appear as dark spots. By observing the disappearance of the starting material spots and the appearance and intensification of a new product spot, the reaction's progression towards completion can be determined. libretexts.org

The table below illustrates a hypothetical TLC analysis for the synthesis of the target compound.

| Compound | Function | Hypothetical Rf Value |

|---|---|---|

| Starting Material (e.g., a substituted aniline) | Reactant | 0.65 |

| This compound | Product | 0.30 |

| Reaction Mixture (at t=0) | Initial State | Spot at Rf 0.65 |

| Reaction Mixture (at t=2h) | Mid-reaction | Spots at Rf 0.65 (faint) and 0.30 (strong) |

| Reaction Mixture (at t=4h) | Completion | Spot at Rf 0.30 |

Electrochemical Characterization of Quinoline Derivatives

Electrochemical techniques, particularly cyclic voltammetry (CV), provide valuable insights into the redox properties of molecules. The electrochemical behavior of quinoline derivatives is of significant interest, and CV can be used to determine their oxidation and reduction potentials. nih.gov These properties are heavily influenced by the nature and position of substituents on the quinoline core.

For this compound, the electrochemical profile is dictated by its distinct functional groups:

Quinoline Nucleus : The heterocyclic aromatic system is electrochemically active and can be both reduced and oxidized.

Bromo Group (C4) : As an electron-withdrawing group, the bromine atom is expected to make the reduction of the quinoline ring occur at a less negative potential (i.e., easier to reduce) compared to the unsubstituted parent quinoline.

Carboxylic Acid Group (C3) : This is also a strong electron-withdrawing group, which will further facilitate reduction by lowering the electron density of the π-system.

Ethyl Group (C8) : As an electron-donating alkyl group, it will have the opposite effect, making reduction slightly more difficult and oxidation slightly easier.

The following table summarizes the expected electrochemical characteristics based on the analysis of its structural components.

| Electrochemical Process | Expected Behavior for this compound | Influencing Factors |

|---|---|---|

| Reduction | Expected to be more facile (less negative potential) than unsubstituted quinoline. | Strong electron-withdrawing effects of the Bromo (C4) and Carboxylic Acid (C3) groups. |

| Oxidation | Expected to be slightly more facile (less positive potential) due to the ethyl group, but challenging due to withdrawing groups. | Electron-donating effect of the Ethyl (C8) group versus the withdrawing effects of Br and COOH. |

| Technique | Cyclic Voltammetry (CV) | Glassy carbon working electrode, Pt counter electrode, Ag/AgCl reference electrode in an aprotic solvent (e.g., Acetonitrile) with a supporting electrolyte (e.g., TBAPF6). researchgate.net |

This detailed electrochemical characterization is crucial for applications where the electron-transfer properties of the molecule are important.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), are fundamental to understanding a molecule's intrinsic properties at the electronic level. researchgate.net These calculations can predict molecular geometry, spectroscopic characteristics, and reactivity.

Electronic structure analysis provides a map of the electron distribution within a molecule, which is crucial for predicting its reactivity and interaction with other molecules.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For a quinoline (B57606) carboxylic acid, the MEP would likely show a high negative potential around the carboxylic acid's oxygen atoms and the nitrogen atom of the quinoline ring, indicating these are primary sites for hydrogen bonding and electrostatic interactions. researchgate.net

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. sapub.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netajchem-a.com A smaller gap suggests the molecule is more reactive. For quinoline derivatives, these orbitals are typically distributed across the aromatic ring system. ajchem-a.com

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and stability. researchgate.net |

| MEP Surface | 3D map of electrostatic potential on the molecule. | Visualizes charge distribution and predicts sites for intermolecular interactions. researchgate.net |

This table describes the typical outputs of an electronic structure analysis for a molecule like 4-Bromo-8-ethylquinoline-3-carboxylic acid.

Computational methods can predict spectroscopic data, which can then be compared with experimental results to validate the calculated molecular structure.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. pdx.edu For this compound, predictions would show characteristic signals for the aromatic protons on the quinoline core, the protons of the ethyl group, and the acidic proton of the carboxyl group, which typically appears at a high chemical shift (9.5 ppm or above). oregonstate.edu The chemical shifts are influenced by the electronic environment of each nucleus.

IR Vibrational Frequencies: Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies. Calculations can predict these frequencies. For a carboxylic acid, the most prominent predicted bands would be a very broad O-H stretching vibration (around 2500–3300 cm⁻¹) and a strong C=O (carbonyl) stretching vibration (around 1690–1760 cm⁻¹). libretexts.orgmsu.eduspectroscopyonline.com The presence of the quinoline ring would result in predicted C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region. pressbooks.pub

| Functional Group | Predicted IR Frequency (cm⁻¹) | Vibration Type |

| Carboxyl O-H | 3300 - 2500 (very broad) | Stretching libretexts.org |

| Aromatic C-H | 3100 - 3000 | Stretching libretexts.org |

| Aliphatic C-H | ~2900 | Stretching pressbooks.pub |

| Carbonyl C=O | 1760 - 1690 | Stretching libretexts.org |

| Aromatic C=C | 1600 - 1400 | In-ring Stretching libretexts.org |

| Carboxyl C-O | 1320 - 1210 | Stretching libretexts.org |

| Carboxyl O-H | 950 - 910 (broad) | Bending (Wag) libretexts.orgspectroscopyonline.com |

This table presents typical predicted IR vibrational frequencies for the functional groups present in this compound, based on general spectroscopic data. libretexts.orgspectroscopyonline.com

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.com This is crucial for drug discovery, as it helps to understand and predict how a potential drug molecule might interact with a biological target.

Studies on similar quinoline carboxylic acids show they can act as inhibitors for enzymes like dihydroorotate (B8406146) dehydrogenase (DHODH) or various kinases. nih.govmdpi.com A docking simulation of this compound into an enzyme's active site would aim to identify the most stable binding pose. The analysis would detail specific interactions, such as:

Hydrogen Bonds: The carboxylic acid group is a prime candidate for forming strong hydrogen bonds with amino acid residues like Arginine or Serine in a protein's active site. nih.govnih.gov

Hydrophobic Interactions: The aromatic quinoline ring and the ethyl group would likely engage in hydrophobic interactions with nonpolar residues. nih.gov

Halogen Bonds: The bromine atom at the 4-position could potentially form halogen bonds, which are specific noncovalent interactions, with electron-rich atoms in the binding pocket. mdpi.com

Docking programs calculate a "docking score" or binding energy, which estimates the binding affinity between the ligand and the protein. nih.govijcps.org A lower (more negative) binding energy generally indicates a more stable and favorable interaction. For example, in a study of quinoline-based compounds targeting the elastase enzyme, a lead compound exhibited a docking score of -7.4 kcal/mol, indicating strong binding affinity. nih.gov Comparing the calculated binding energies of different derivatives helps in identifying which molecular modifications might lead to improved potency.

| Interaction Type | Key Molecular Features Involved | Example Protein Residues |

| Hydrogen Bonding | Carboxylic acid (donor/acceptor), Quinoline Nitrogen (acceptor) | Serine, Threonine, Arginine, Glutamine nih.govnih.gov |

| Hydrophobic Interactions | Quinoline ring system, Ethyl group | Valine, Leucine, Phenylalanine nih.gov |

| Salt Bridge | Deprotonated Carboxylate (COO⁻) | Arginine, Lysine nih.gov |

| Halogen Bonding | Bromine atom | Carbonyl oxygens, Aromatic rings mdpi.com |

This table outlines the potential intermolecular interactions that would be analyzed in a molecular docking study of this compound with a target protein.

Structure-Based Compound Design Principles

Insights from molecular docking and quantum chemical calculations form the basis for structure-based drug design (SBDD). mdpi.com The goal is to rationally design new molecules with improved affinity and selectivity for a specific biological target. researchgate.net

Based on a hypothetical docking model of this compound, several design principles could be established:

Essential Pharmacophore: The analysis would first identify the core structural features essential for binding. For many quinoline inhibitors, the carboxylic acid is a critical anchor, forming key salt bridge or hydrogen bond interactions. nih.gov

Modifying Substituents: The ethyl group at the 8-position and the bromine atom at the 4-position could be modified to optimize interactions. For instance, if the docking pose shows an empty hydrophobic pocket near the 8-position, replacing the ethyl group with a larger alkyl or aryl group could enhance binding affinity.

Targeting Specific Interactions: If a potential hydrogen bond acceptor is identified near the quinoline ring, a hydrogen bond donor could be strategically added to the molecule to form a new, stabilizing interaction, thereby improving the compound's potency. nih.gov This rational design approach, guided by computational models, accelerates the discovery of more effective therapeutic agents. mdpi.com

Predictive Modeling for Biological Activity and In Vitro Pharmacokinetics (e.g., Prediction of Metabolic Stability, Efflux Liability)

Computational and theoretical modeling serves as a crucial preliminary step in the drug discovery and development process, offering predictive insights into the potential biological activity and pharmacokinetic profile of a compound before extensive laboratory synthesis and testing. For novel compounds such as this compound, these in silico methods can help to forecast its behavior and guide further research. However, based on currently available scientific literature, specific predictive modeling studies focusing on the metabolic stability and efflux liability of this compound have not been reported.

While direct computational data for this compound is not available, the general principles of predictive modeling can be described. Such studies typically employ a variety of computational tools and algorithms to estimate a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

A hypothetical data table for predicted metabolic stability might look like the following, although it must be stressed that this is illustrative due to the absence of specific data for the compound .

| Computational Model/Software | Predicted Parameter | Predicted Value for this compound | Interpretation |

| ADMET-SAR | Human Liver Microsomal Stability | Data Not Available | - |

| P450 Site of Metabolism Prediction | Most Likely Site of Metabolism | Data Not Available | - |

| In Silico Intrinsic Clearance | Predicted CL_int (µL/min/mg protein) | Data Not Available | - |

Prediction of Efflux Liability: Efflux pumps, such as P-glycoprotein (P-gp), are membrane proteins that can actively transport substrates out of cells, thereby reducing the intracellular concentration and efficacy of a drug. Predicting whether a compound is a substrate or inhibitor of these efflux pumps is therefore of significant interest. Computational approaches to predict efflux liability can include the development of Quantitative Structure-Activity Relationship (QSAR) models based on known efflux pump substrates and inhibitors, as well as molecular docking studies with homology models of the transporters.

A hypothetical data table for predicted efflux liability is presented below for illustrative purposes.

| Computational Model/Software | Predicted Parameter | Predicted Outcome for this compound | Confidence Level |

| P-gp Substrate Predictor | Substrate/Non-substrate | Data Not Available | - |

| BCRP Substrate Predictor | Substrate/Non-substrate | Data Not Available | - |

| Efflux Ratio Prediction | Predicted Efflux Ratio | Data Not Available | - |

In the absence of specific research on this compound, any discussion of its predicted biological activity and in vitro pharmacokinetics remains speculative. The application of the aforementioned computational tools would be a necessary first step to generate hypotheses about its metabolic stability and potential as a substrate for efflux transporters. Such studies would provide valuable guidance for subsequent experimental validation.

Structure Activity Relationships Sar and Mechanistic Biological Studies in Vitro Focus

Influence of Substituents on Biological Activity and Potency

The biological activity of quinoline (B57606) carboxylic acids is profoundly influenced by the nature and position of substituents on the core ring system. SAR studies have elucidated the specific contributions of various functional groups to the molecule's potency and interaction with biological targets.

The substituents at the C4 and C8 positions of the quinoline ring play a significant role in modulating the biological efficacy of this class of compounds. The presence of a halogen, such as bromine, at the C4 position is often crucial for potent activity. Studies on similar quinoline-4-carboxamide derivatives have shown that replacing a bromine at a key position with chlorine or fluorine is generally well-tolerated without a significant loss of activity. acs.org However, the complete removal of the halogen can lead to a substantial drop in potency, highlighting the importance of this substituent for target interaction. acs.org

The C8 position is situated in a region that often interacts with hydrophobic pockets of target enzymes. While direct data on an 8-ethyl group for this specific scaffold is limited, research on brominated quinolines has underscored the importance of functionalizing the C8 position for biological activity. nih.gov The introduction of lipophilic groups, such as an ethyl group, in this area can enhance binding affinity through favorable hydrophobic interactions within the target's binding site.

The bioactivity of the quinoline ring system is highly tunable through the strategic placement of various substituents. The potential for activity is directly associated with the substituent effect on the ring. rsc.orgrsc.org For instance, the introduction of a chloro-substituent has been shown to enhance the antileishmanial activity of certain quinoline derivatives. rsc.org

In the context of DHODH inhibition, modifications at other positions have yielded compounds with varying potencies. A structure-guided design approach for quinoline-based DHODH inhibitors has led to the discovery of potent analogs, demonstrating that strategic placement of H-bond accepting groups can form new, favorable interactions with the enzyme. acs.org For example, modifications leading to novel hydrogen bonds with residues like T63 and Y356 in the DHODH binding pocket have produced compounds with IC50 values in the low nanomolar range. researchgate.netnih.gov The table below illustrates the impact of various substituents on the inhibitory activity against human DHODH.

| Compound | Substituents | hDHODH IC50 (nM) |

|---|---|---|

| Analog 1 | R = H | >1000 |

| Analog 2 | R = OMe | 500 |

| Analog 3 (41) | Complex side chain at C2 | 9.71 ± 1.4 |

| Analog 4 (43) | Different complex side chain at C2 | 26.2 ± 1.8 |

| Brequinar | 2-(4-fluoro-[1,1'-biphenyl]-4-yl) | 14.0 ± 1.0 |

Data synthesized from related quinoline-based DHODH inhibitors. acs.orgresearchgate.net

Stereochemistry is a pivotal factor in the biological activity of many chiral compounds. mdpi.com While 4-Bromo-8-ethylquinoline-3-carboxylic acid itself is not chiral, the principles of stereoselectivity are highly relevant to the broader class of substituted quinolines. Studies on nature-inspired chiral molecules have demonstrated that different stereoisomers can have vastly different biological activities. mdpi.com For example, in a series of antimalarial compounds, only the isomers with the "natural" (5S, αS) configuration displayed significant potency, while their enantiomers and diastereoisomers were significantly less active. mdpi.com This difference in activity is often attributed to stereoselective uptake by cells via transporters or a more precise fit into the chiral binding site of a target protein. mdpi.com These findings suggest that if chiral centers were introduced into the substituents of a quinoline carboxylic acid, the stereochemistry would likely have a profound impact on the resulting biological profile.

Mechanistic Investigations of Enzyme Inhibition

Quinoline carboxylic acids are a well-established class of inhibitors for Dihydroorotate (B8406146) Dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov The inhibition of DHODH depletes the cell of essential pyrimidines required for DNA and RNA synthesis, thereby halting cell proliferation. nih.gov

The mechanism of inhibition involves the binding of the quinoline carboxylic acid molecule to a specific pocket on the DHODH enzyme. The binding mode is similar to that of the well-known DHODH inhibitor, Brequinar. nih.gov The binding site features a hydrophobic channel where the quinoline core and its lipophilic substituents, such as the 8-ethyl group, can lodge. nih.gov Key interactions within this hydrophobic pocket involve residues such as M43, L58, A59, and P364. nih.gov

As previously mentioned, the most critical interaction is the anchoring of the 3-carboxylate group, which forms a salt bridge with R136 and a hydrogen bond with Q47. nih.gov This dual interaction firmly positions the inhibitor in the active site, preventing the natural substrate, dihydroorotate, from binding and being oxidized. A cocrystal structure of a potent analog with DHODH confirmed a novel water-mediated hydrogen bond interaction with the residue T63, showcasing how even subtle modifications can exploit new binding opportunities to enhance potency. acs.orgresearchgate.net

Cyclooxygenase-2 (COX-2) Inhibitory Mechanisms and Selectivity

Quinoline-4-carboxylic acid derivatives have been identified as a promising class of selective Cyclooxygenase-2 (COX-2) inhibitors. The anti-inflammatory effects of these compounds are attributed to their ability to block the cyclooxygenase enzyme, which is crucial for the conversion of arachidonic acid into prostaglandins, key mediators of inflammation. nih.gov The selectivity for COX-2 over its isoform, COX-1, is a critical factor in reducing the gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

The inhibitory mechanism of 4-carboxyl quinoline derivatives against COX-2 is believed to involve key interactions within the enzyme's active site. The carboxylic acid group at the 4-position of the quinoline ring is a crucial feature for binding. In related compounds, this carboxyl group has been shown to interact with key amino acid residues in the COX-2 active site. researchgate.net The presence of a lipophilic substituent, such as the ethyl group at the 8-position of "this compound," is also considered important for enhancing COX-2 inhibitory activity. researchgate.net

Molecular modeling studies of similar 2-aryl-quinoline-4-carboxylic acid derivatives have provided insights into the binding mode. These studies suggest that the quinoline scaffold orients within the active site to allow for favorable interactions. The potency and selectivity of these inhibitors are often influenced by the nature and position of substituents on the quinoline and aryl rings. For instance, in a series of 2,3-diarylquinoline derivatives, the presence of a carboxyl group at the C-4 position was found to be critical for high COX-2 inhibitory potency and selectivity. nih.gov

| Feature | Role in COX-2 Inhibition |

| 4-Carboxylic Acid Group | Essential for binding to the COX-2 active site. |

| 8-Ethyl Group | Lipophilic substituent that can enhance inhibitory activity. |

| Quinoline Scaffold | Provides the core structure for interaction with the enzyme. |

Heat Shock Factor 1 (HSF1) Pathway Modulation

While direct studies on "this compound" and its effect on the Heat Shock Factor 1 (HSF1) pathway are not available, the general class of quinoline-containing compounds has been investigated for its ability to modulate cellular stress responses. HSF1 is a key transcription factor that regulates the expression of heat shock proteins (HSPs), which play a critical role in protein folding and protecting cells from stress.

The modulation of the HSF1 pathway can have significant therapeutic implications. Further research is needed to determine if "this compound" can influence HSF1 activity and the subsequent expression of HSPs.

Cholesteryl Ester Transfer Protein (CETP) Inhibition Pathways

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. nih.gov Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels. nih.gov The mechanism of CETP inhibition can occur through different pathways, including competitive inhibition where the inhibitor binds to the active site of CETP, or through the formation of an inactive complex. nih.gov

While there is no direct evidence for "this compound" as a CETP inhibitor, the exploration of small molecules for this purpose is an active area of research. The structural features of this compound would need to be assessed in relevant in vitro assays to determine any potential for CETP inhibition.

HIV-1 Integrase (IN) Inhibition Mechanisms

Quinolone derivatives have been a significant area of focus in the development of HIV-1 integrase (IN) inhibitors. nih.gov This viral enzyme is essential for the replication of HIV by catalyzing the insertion of the viral DNA into the host cell's genome. nih.gov Inhibitors of HIV-1 IN, particularly those containing a 4-quinolone-3-carboxylic acid scaffold, have shown potent antiviral activity. nih.gov

The mechanism of action for this class of inhibitors typically involves the chelation of divalent metal ions (Mg2+ or Mn2+) in the active site of the integrase enzyme. This interaction is crucial for the catalytic activity of the enzyme. The 4-oxo group and the 3-carboxyl group of the quinolone scaffold are key functionalities that participate in this metal chelation. Elvitegravir, an approved HIV-1 integrase inhibitor, was derived from quinolone antibiotics and utilizes the 4-quinolone-3-carboxylic acid motif. nih.gov

Styrylquinolines, another class of quinoline derivatives, have been shown to inhibit HIV-1 replication by a dual mechanism. They not only inhibit the 3'-processing activity of integrase by competing with the DNA substrate but also interfere with the nuclear import of the enzyme. nih.gov This suggests that quinoline-based compounds can have multiple points of intervention in the HIV-1 life cycle.

| Structural Feature | Role in HIV-1 Integrase Inhibition |

| 4-Oxo-3-Carboxylic Acid | Metal chelation in the enzyme's active site. |

| Quinoline Ring System | Core scaffold for inhibitor design. |

NAD-Hydrolyzing Enzyme CD38 Inhibition

The NAD-hydrolyzing enzyme CD38 is a multifunctional protein that plays a role in calcium signaling and immune responses. nih.gov Inhibition of CD38 is being explored for various therapeutic applications. Research into small molecule inhibitors of CD38 has identified 4-amino-8-quinoline carboxamides as a promising class of compounds. nih.gov

A systematic exploration of the structure-activity relationships of 4-, 6-, and 8-substituents on the quinoline ring has led to the identification of potent human CD38 inhibitors. nih.gov While "this compound" is not a carboxamide, the quinoline core is a shared feature. The inhibitory mechanism of the 4-amino-8-quinoline carboxamides involves their interaction with the active site of the CD38 enzyme. The specific binding mode and the influence of various substituents on inhibitory potency have been subjects of detailed investigation. nih.govresearchgate.net

Aurora A Kinase Inhibition

Aurora A kinase is a key regulator of cell division, and its overexpression is implicated in various cancers, making it an attractive target for anticancer therapies. nih.gov Recent studies have identified a quinazoline-based carboxylic acid derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, as a selective inhibitor of Aurora A kinase. nih.govnih.govresearchgate.net Although this compound has a quinazoline (B50416) core instead of a quinoline core, the presence of a bromo-substituted phenyl ring and a carboxylic acid group provides a basis for potential SAR comparisons.

In vitro kinase assays have demonstrated that the free carboxylic acid group is essential for the inhibitory activity of these compounds against Aurora A. nih.gov Molecular docking studies suggest that these inhibitors bind to the ATP-binding site of the kinase, with the carboxylic acid group forming key interactions. nih.govresearchgate.net The selectivity for Aurora A over other kinases is a critical aspect of their therapeutic potential. nih.gov

| Moiety | Significance in Aurora A Kinase Inhibition |

| Carboxylic Acid | Essential for binding and inhibitory activity. |

| Bromo-phenyl Group | Contributes to the overall binding affinity. |

Proteasome Inhibition (e.g., 20S Proteasome, Chymotrypsin-like Activity)

The proteasome is a large protein complex responsible for degrading damaged or unnecessary proteins within the cell. The 20S proteasome contains the catalytic core and exhibits several types of proteolytic activity, including chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L) activities. nih.gov Inhibition of the proteasome, particularly the chymotrypsin-like activity, is a validated strategy in cancer therapy.

While direct studies on "this compound" as a proteasome inhibitor are not available, the general potential for small molecules to inhibit proteasome activity is well-established. nih.govresearchgate.net The inhibitory mechanism often involves the binding of the inhibitor to the active sites within the 20S proteasome, leading to a blockage of its proteolytic function. Further investigation would be required to determine if the quinoline scaffold of the subject compound possesses any inhibitory activity against the 20S proteasome.

Carbonic Anhydrase (CA) Isoform Inhibition (hCA I and II)

The quinoline scaffold is a subject of investigation for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes crucial for various physiological processes. nih.gov Inhibition of specific human carbonic anhydrase (hCA) isoforms, particularly the cytosolic hCA I and the physiologically dominant hCA II, is a therapeutic strategy for conditions like glaucoma and epilepsy. nih.gov

While direct inhibitory data for this compound on hCA I and hCA II is not prominently available in the literature, studies on related quinoline derivatives provide insight into the potential of this chemical class. For instance, a series of novel 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides demonstrated varied inhibition profiles against hCA isoforms. nih.gov Within this series, potent inhibition of hCA I and hCA II was observed, with some compounds showing inhibition constants (Kᵢ) in the low nanomolar range. nih.gov Specifically, one derivative exhibited a Kᵢ of 61.9 nM against hCA I and 33.0 nM against hCA II. nih.gov The general mechanism for the most common class of CA inhibitors, sulfonamides, involves the binding of the sulfonamide group to the Zn²⁺ ion within the enzyme's active site. nih.gov Carboxylic acids can also act as CA inhibitors, typically by coordinating their carboxylate group to the active site zinc ion. nih.govcu.edu.eg The inhibitory potential and isoform selectivity of quinoline-based inhibitors are highly dependent on the substitution pattern on the quinoline ring, which influences how the molecule orients within and interacts with the amino acid residues of the active site. nih.govsemanticscholar.org

In Vitro Studies of Broad Biological Activities

The quinoline-3-carboxylic acid framework has been identified as a promising scaffold for the development of antiproliferative agents. Research into 2,4-disubstituted quinoline-3-carboxylic acid derivatives has shown that these compounds can exhibit micromolar levels of inhibition against various cancer cell lines. nih.gov A key aspect of their mechanism appears to be enhanced selectivity for cancer cells over non-cancerous cells. nih.gov This selectivity is hypothesized to be linked to the pKa value of the carboxylic acid group, which may lead to greater accumulation of the compound in the more acidic microenvironment of tumor tissues. nih.gov

In vitro studies have evaluated these derivatives against cell lines such as the MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia), demonstrating their potential to inhibit cancer cell proliferation. nih.gov Further studies on quinoline-3-carboxylic acid itself showed notable growth inhibition capabilities against the MCF-7 cell line. nih.gov The proposed molecular mechanism for the cytotoxic effects of some quinoline carboxylic acids involves the chelation of divalent metals through the co-planar arrangement of the carboxylic acid group and the nitrogen atom of the quinoline ring. nih.gov

Table 1: Antiproliferative Activity of Representative Quinoline-3-Carboxylic Acid Derivatives This table presents data for related compounds to illustrate the activity of the general scaffold, not for this compound itself.

| Compound Class | Cell Line | Activity | Reference |

|---|---|---|---|

| 2,4-disubstituted quinoline-3-carboxylic acids | MCF-7 (Breast) | Micromolar Inhibition | nih.gov |

| 2,4-disubstituted quinoline-3-carboxylic acids | K562 (Leukemia) | Micromolar Inhibition | nih.gov |

| Quinoline-3-carboxylic acid | MCF-7 (Breast) | Remarkable Growth Inhibition | nih.gov |

Quinolone-3-carboxylic acids have been a cornerstone of antibacterial therapy since the 1960s. semanticscholar.org The primary mechanism of action for this class of compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase), an enzyme essential for DNA replication, repair, and recombination. semanticscholar.orgresearchgate.net By binding to the DNA-gyrase complex, these compounds stabilize it, leading to breaks in the bacterial chromosome and ultimately cell death. semanticscholar.org

Derivatives of quinoline carboxylic acid have demonstrated broad-spectrum antibacterial activity. semanticscholar.orgnih.gov For example, certain [2,3′-biquinoline]-4-carboxylic acid analogs have shown good activity against both Gram-positive and Gram-negative bacteria, with molecular docking studies supporting their interaction with the active site of E. coli DNA gyrase B. semanticscholar.orgresearchgate.net Some related compounds have also displayed promising antifungal activity against pathogens like Candida albicans. nih.gov The structure of the quinoline ring and its substituents are critical in determining the potency and spectrum of antimicrobial activity. semanticscholar.orgnih.gov

The quinoline core is central to many antimalarial drugs. Recent advancements have identified novel mechanisms of action for new quinoline derivatives. A significant discovery in this area is a series of quinoline-4-carboxamides that exhibit potent, multistage antimalarial activity. nih.govacs.org The lead compound from this series, DDD107498, acts via a novel mechanism: the inhibition of translation elongation factor 2 (PfEF2). nih.govnih.gov PfEF2 is a vital enzyme in the malaria parasite (Plasmodium falciparum) responsible for the translocation of the ribosome along mRNA during protein synthesis. nih.govnih.gov

Inhibition of PfEF2 halts protein production, which is lethal to the parasite at multiple stages of its life cycle within the human host. nih.govacs.org This discovery has validated PfEF2 as a new and viable drug target for antimalarial chemotherapy. nih.govnih.gov While this specific mechanism was identified for a quinoline-4-carboxamide, it highlights the versatility of the quinoline scaffold in targeting unique and essential parasitic pathways.

Beyond their antimicrobial and antiproliferative effects, quinoline derivatives have been explored for a range of other biological activities.

Anti-inflammatory Activity: Certain quinoline-3-carboxylic acids have demonstrated appreciable anti-inflammatory properties in in vitro models, such as those using lipopolysaccharide (LPS)-induced inflammation in macrophage cell lines. nih.gov Their activity has been shown to be comparable to that of classical nonsteroidal anti-inflammatory drugs (NSAIDs) in these assays. nih.gov

Antioxidant Activity: The antioxidant potential of quinoline derivatives appears to be variable and highly structure-dependent. researchgate.net While the quinoline scaffold is present in compounds with antioxidant properties, studies on quinoline-3-carboxylic acid itself did not show significant radical scavenging capacity in a DPPH assay. nih.gov In contrast, some [2,3′-biquinoline]-4-carboxylic acid derivatives have shown strong radical scavenging activity. semanticscholar.org

Antiviral Activity: The broader class of quinoline compounds has been investigated for antiviral properties against a variety of viruses. researchgate.net However, specific in vitro antiviral data for this compound are not detailed in the current body of literature.

Currently, there is a lack of available scientific literature detailing the effects of this compound or closely related quinoline carboxylic acids on specific cellular processes such as neurite outgrowth or the enhancement of synaptic activity. Research in this area has focused on other classes of molecules, such as specific peptides and glycoproteins found in tissue extracts. nih.gov

Preclinical In Vitro Lead Optimization Strategies (Excluding In Vivo or Clinical Development)

In a typical drug discovery pipeline, once a hit compound like this compound is identified, it undergoes a rigorous process of lead optimization to improve its pharmacological and pharmacokinetic properties. This is a critical phase that aims to enhance the compound's potential for success in later stages of development. The primary goals of in vitro lead optimization are to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For a compound like this compound, key areas of focus would be mitigating efflux liabilities and optimizing cellular permeability and metabolic stability.

Strategies for Mitigation of Efflux Liabilities (e.g., P-glycoprotein)

P-glycoprotein (P-gp) is a well-characterized efflux transporter that plays a significant role in multidrug resistance and can limit the bioavailability and central nervous system penetration of many drug candidates. A crucial step in lead optimization is to determine if this compound is a substrate of P-gp and, if so, to modify its structure to reduce or eliminate this interaction.

Standard in vitro assays, such as the Caco-2 or MDCK-MDR1 bidirectional transport assays, would be employed to calculate the efflux ratio (ER). An ER significantly greater than 2 is generally indicative of active efflux. Should this compound be identified as a P-gp substrate, several medicinal chemistry strategies could be employed:

Reduction of Lipophilicity: High lipophilicity is often correlated with P-gp substrate recognition. Modifications to the this compound structure to decrease its lipophilicity, for instance, by introducing polar functional groups, could reduce its affinity for P-gp.

Introduction of Hydrogen Bond Donors: Increasing the number of hydrogen bond donors in a molecule has been shown in some cases to reduce P-gp efflux.

Masking of P-gp Pharmacophore Features: Computational modeling can help identify the specific structural features of this compound that are recognized by P-gp. Subsequent chemical modifications can then be made to mask or alter these features.

Without specific experimental data, a hypothetical data table for such an optimization effort might look like this:

| Compound | Modification | Efflux Ratio (ER) in MDCK-MDR1 Assay |

| This compound | Parent | Data not available |

| Analog 1 | Introduction of a hydroxyl group | Data not available |

| Analog 2 | Replacement of ethyl with a methyl group | Data not available |

Optimization of Cellular Permeability and Metabolic Stability

Good cellular permeability is essential for a drug to reach its intracellular target, while metabolic stability is critical for ensuring an adequate duration of action.

Cellular Permeability: The permeability of this compound would typically be assessed using the Caco-2 permeability assay, which provides an estimate of intestinal absorption. The apparent permeability coefficient (Papp) is the key parameter measured. Strategies to improve permeability often involve a balance between lipophilicity and aqueous solubility.

Metabolic Stability: The metabolic stability of this compound would be evaluated using in vitro systems such as liver microsomes or hepatocytes. These assays determine the rate of metabolic clearance of the compound. If the compound is found to be metabolically labile, medicinal chemists would identify the "soft spots" in the molecule that are susceptible to metabolism and make chemical modifications to block these metabolic pathways. Common strategies include the introduction of fluorine atoms or the replacement of metabolically unstable groups with more robust alternatives.

A representative data table for the optimization of these properties would be structured as follows:

| Compound | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Microsomal Stability (% remaining after 60 min) |

| This compound | Data not available | Data not available |

| Analog 3 | Data not available | Data not available |

| Analog 4 | Data not available | Data not available |

Conclusion and Future Research Directions

Summary of Key Research Findings on 4-Bromo-8-ethylquinoline-3-carboxylic Acid and its Analogs

Research into quinoline-3-carboxylic acid derivatives has revealed their significant potential as therapeutic agents. While specific studies on this compound are not extensively documented in publicly available literature, the collective findings on its analogs provide a strong basis for understanding its potential.

Quinoline-3-carboxylic acid derivatives have been investigated for a variety of biological activities, including anticancer and anti-inflammatory properties. nih.gov Studies have shown that these compounds can exhibit cytotoxic effects against various cancer cell lines. nih.govorientjchem.org For instance, certain substituted quinoline (B57606) derivatives have demonstrated significant cytotoxic effects against A549 (lung carcinoma) and MCF7 (breast cancer) cells. nih.gov The antiproliferative activity of these compounds is often linked to their ability to inhibit specific enzymes or interact with biological targets crucial for cancer cell survival and proliferation. nih.gov

Furthermore, the anti-inflammatory potential of quinoline-3-carboxylic acids has been noted, with some derivatives showing appreciable anti-inflammatory affinities in cellular models. nih.gov The structural modifications on the quinoline core, such as the presence of halogen atoms and various substituents, play a crucial role in modulating their biological activity. orientjchem.org

Emerging Synthetic Methodologies for Quinoline-3-carboxylic Acids

The synthesis of quinoline-3-carboxylic acids has been a subject of extensive research, leading to the development of various classical and novel methodologies. Traditional methods like the Pfitzinger and Doebner reactions have been widely employed. researchgate.netacs.org However, these methods can sometimes be limited by harsh reaction conditions and low yields. researchgate.net

More recent research has focused on developing more efficient and versatile synthetic routes. One-pot protocols have been described that offer a simpler and more concise approach to carboxyl-substituted bisquinoline systems. researchgate.net Innovations in synthetic strategies also include the use of novel catalysts and microwave-assisted reactions to improve reaction times and yields. researchgate.netacs.org For example, a new method for synthesizing substituted 3-quinoline carboxylic acid involves carbonylation and selective decarboxylation from a functionalized quinoline precursor. google.com The development of these advanced synthetic methods is crucial for generating diverse libraries of quinoline-3-carboxylic acid analogs for biological screening.

Advanced Computational Applications in Quinoline Research

Computational chemistry has become an indispensable tool in the study and development of quinoline derivatives. orientjchem.org Techniques such as molecular docking, Density Functional Theory (DFT) analyses, and Quantitative Structure-Activity Relationship (QSAR) modeling are widely used to understand the interactions of these compounds with their biological targets and to predict their activity. nih.govtandfonline.com

Molecular docking studies, for instance, have been used to elucidate the binding modes of quinoline derivatives with key proteins, such as Epidermal Growth Factor Receptor (EGFR), providing insights into the structural basis of their inhibitory activity. nih.gov DFT analyses help in understanding the electronic properties of these molecules, such as dipole moments and HOMO-LUMO energy gaps, which can be correlated with their biological activity. nih.gov QSAR models are valuable for identifying the key structural features that contribute to the pharmacological effects of quinoline-based derivatives, guiding the design of new and more potent analogs. tandfonline.com These computational approaches accelerate the drug discovery process by allowing for the rational design of molecules with enhanced pharmacokinetic and pharmacodynamic properties. orientjchem.org

Novel Biological Target Identification and Mechanistic Elucidation (In Vitro)